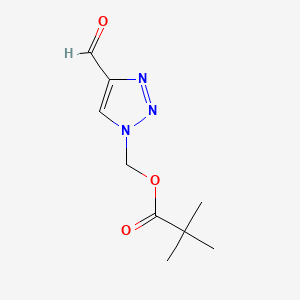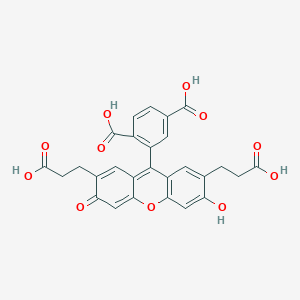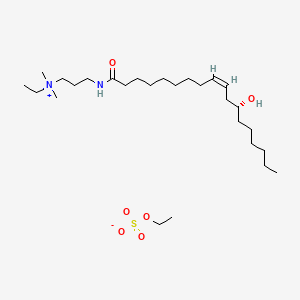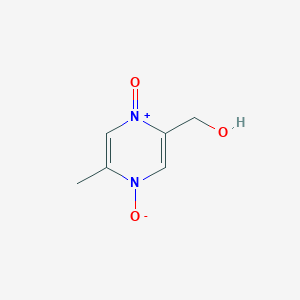![molecular formula C14H15Cl2NaO5 B570606 Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate CAS No. 23146-73-8](/img/structure/B570606.png)
Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate, commonly referred to as DCMBA, is a synthetic compound used in scientific research and laboratory experiments. It is a white crystalline solid that is soluble in water. DCMBA is a versatile compound that has been used in a wide range of applications, including as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a stabilizer in the production of polymers.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway of Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate involves the condensation of 2,3-dichloro-4-hydroxyacetophenone with 2-(methoxymethyl)butyryl chloride followed by the reaction of the resulting product with sodium chloroacetate.
Starting Materials
2,3-dichloro-4-hydroxyacetophenone, 2-(methoxymethyl)butyryl chloride, sodium chloroacetate
Reaction
Step 1: Condensation of 2,3-dichloro-4-hydroxyacetophenone with 2-(methoxymethyl)butyryl chloride in the presence of a base such as triethylamine or pyridine to form 2-(2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy)acetophenone., Step 2: Reaction of the product from step 1 with sodium chloroacetate in the presence of a base such as sodium hydroxide or potassium carbonate to form Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate.
科学的研究の応用
DCMBA has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a stabilizer in the production of polymers. It has also been used in the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes. In addition, DCMBA has been used in the development of new materials, such as nanomaterials, and in the study of enzyme kinetics.
作用機序
DCMBA works by forming a complex with a target molecule or enzyme. This complex is then broken down by the enzyme, releasing the DCMBA and allowing it to interact with other molecules in the system. The DCMBA then binds to the target molecule or enzyme, forming a new complex that is more stable than the original one. This complex can then be further broken down, releasing the DCMBA and allowing it to interact with other molecules in the system.
生化学的および生理学的効果
DCMBA has been studied for its effects on various biochemical and physiological processes. In studies, DCMBA has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has also been found to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol. In addition, DCMBA has been shown to modulate the activity of certain hormones and to affect the expression of certain genes.
実験室実験の利点と制限
DCMBA is a versatile compound that has many advantages for laboratory experiments. It is easy to synthesize, and it is relatively stable in aqueous solutions. In addition, it is relatively non-toxic and has low volatility. However, DCMBA is not suitable for use in the production of polymers, as it can cause the polymer to degrade over time.
将来の方向性
There are many potential future directions for DCMBA. It could be used in the development of new materials, such as nanomaterials, and in the study of enzyme kinetics. In addition, it could be used to study the effects of various hormones and to explore the effects of gene expression. Finally, it could be used in the development of new pharmaceuticals, pesticides, and dyes.
特性
IUPAC Name |
sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2O5.Na/c1-3-8(6-20-2)14(19)9-4-5-10(13(16)12(9)15)21-7-11(17)18;/h4-5,8H,3,6-7H2,1-2H3,(H,17,18);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFXAYDXOCKKOW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC)C(=O)C1=C(C(=C(C=C1)OCC(=O)[O-])Cl)Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NaO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,3-Dichloro-4-[2-(methoxymethyl)butyryl]phenoxy]aceticAcidSodiumSalt | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Ethyl-7-methylthieno[2,3-c]pyridine](/img/structure/B570529.png)
![N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B570532.png)




![1-((2S,3AR,6aR)-2-hydroxytetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)ethanone](/img/structure/B570546.png)